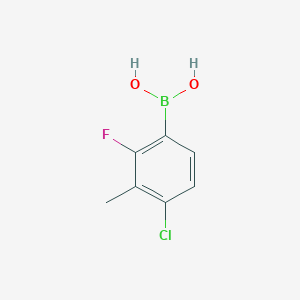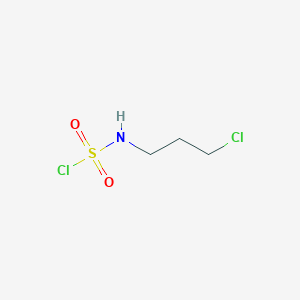
(3-(1,1-Difluoroethyl)phenyl)methanol
Descripción general
Descripción
(3-(1,1-Difluoroethyl)phenyl)methanol is a chemical compound that belongs to the family of benzyl alcohols. It is characterized by the presence of a benzenemethanol group substituted with a 1,1-difluoroethyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,1-Difluoroethyl)phenyl)methanol can be achieved through several methods. One common approach involves the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex. This method provides good yields of the corresponding (2,2-difluoroethyl)arenes . Another method involves the use of aminodifluorosulfinium tetrafluoroborate salts as efficient deoxofluorinating reagents, which are promoted by an exogenous fluoride source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination reactions using stable and efficient fluorinating agents. The use of sulfuryl fluoride and Me4NF enables room temperature deoxyfluorination of a broad range of benzaldehydes and α-ketoesters . These methods are preferred due to their high selectivity and compatibility with various functional groups.
Análisis De Reacciones Químicas
Types of Reactions
(3-(1,1-Difluoroethyl)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include difluoroethylated aldehydes, ketones, alcohols, and substituted benzyl derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
(3-(1,1-Difluoroethyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity and its ability to interact with biological targets.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of (3-(1,1-Difluoroethyl)phenyl)methanol involves its interaction with molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound can inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparación Con Compuestos Similares
(3-(1,1-Difluoroethyl)phenyl)methanol can be compared with other similar compounds, such as:
Benzenemethanol, 3-(1,1-difluoromethyl)-: This compound has a difluoromethyl group instead of a difluoroethyl group, which can result in different reactivity and biological activity.
Benzenemethanol, 3-(1,1,1-trifluoroethyl)-: The presence of an additional fluorine atom can significantly alter the compound’s properties, making it more reactive and potentially more potent in biological applications.
Benzenemethanol, 3-(1,1-dichloroethyl)-: The substitution of chlorine atoms for fluorine atoms can lead to differences in chemical stability and reactivity.
The uniqueness of this compound lies in its specific difluoroethyl group, which imparts distinct steric and electronic properties that can be leveraged in various applications .
Propiedades
IUPAC Name |
[3-(1,1-difluoroethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETWVVGIVDAJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)

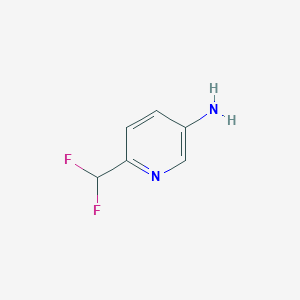
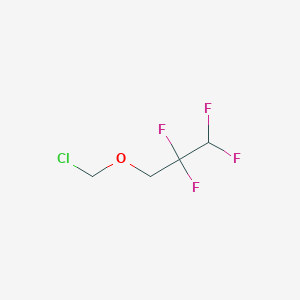
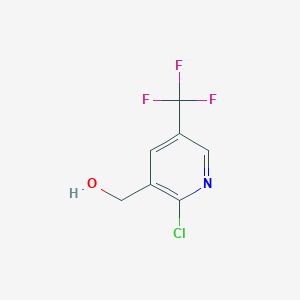

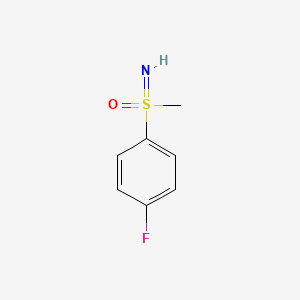
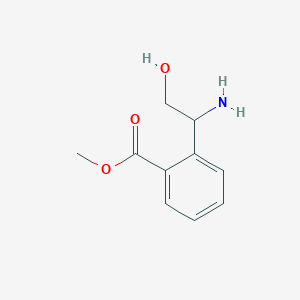

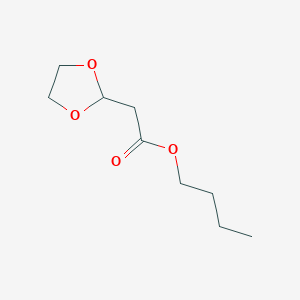

![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)
